molecular formula C9H7BrF3NO4S B1486951 N-(4-Bromo-3-trifluoromethoxybenzoyl)-methanesulfonamide CAS No. 1971914-70-1

N-(4-Bromo-3-trifluoromethoxybenzoyl)-methanesulfonamide

Cat. No.: B1486951
CAS No.: 1971914-70-1
M. Wt: 362.12 g/mol
InChI Key: QBLSICKMPFBDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-Bromo-3-trifluoromethylphenyl)benzamide” is a compound with the molecular formula C14H9BrF3NO . It’s a solid substance with a predicted boiling point of 295.6±40.0 °C and a density of 1.578±0.06 g/cm3 .


Molecular Structure Analysis

The molecular structure of a similar compound, “4-Bromo-3-(trifluoromethoxy)benzonitrile”, has a molecular formula of C8H3BrF3NO and an average mass of 266.015 Da .


Physical and Chemical Properties Analysis

“N-(4-Bromo-3-trifluoromethylphenyl)benzamide” has a predicted boiling point of 295.6±40.0 °C and a density of 1.578±0.06 g/cm3 . A similar compound, “4-Bromo-3-(trifluoromethoxy)benzonitrile”, has a predicted boiling point of 224.5±40.0 °C and a density of 1.75±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Reactivity

N-(4-Bromo-3-trifluoromethoxybenzoyl)-methanesulfonamide plays a significant role in the field of organic synthesis, particularly in the development of new chemical reactions and materials. For instance, it is used in Rh-catalyzed intramolecular cyclization processes, providing a pathway to synthesize sulfonylated unsaturated piperidines. This reaction highlights the compound's utility in bond reorganization and cyclization reactions, demonstrating its versatility in organic synthesis (Furukawa et al., 2019).

Catalysis and Enantioselective Synthesis

The compound is involved in catalysis, particularly in Pd-catalyzed N-arylation processes, offering a method to avoid genotoxic impurities in the synthesis of complex molecules. This application is crucial for synthesizing pharmaceuticals in a safer and more environmentally friendly manner, reducing potential byproducts and impurities (Rosen et al., 2011).

Material Science and Engineering

In material science, this compound contributes to the development of new materials with unique properties. For example, its derivatives have been explored for their role in the solvent-free synthesis of triazines, which are valuable compounds in various industrial applications, including pharmaceuticals and agrochemicals (Ghorbani‐Vaghei et al., 2015).

Environmental Chemistry and Microbiology

Furthermore, derivatives of this compound have been utilized in environmental chemistry and microbiology studies. For instance, the investigation of methanogenic cultures metabolizing m-cresol using bromoethanesulfonic acid reveals insights into CO2 incorporation and the formation of methylbenzoic acids, providing a deeper understanding of microbial metabolism in environmental remediation processes (Roberts et al., 1990).

Pharmaceutical Chemistry

In pharmaceutical chemistry, the compound's derivatives are used to develop chemoselective N-acylation reagents. These reagents are instrumental in synthesizing various N-acylated compounds with potential therapeutic applications, highlighting the compound's significance in the creation of new medicines (Kondo et al., 2000).

Properties

IUPAC Name

4-bromo-N-methylsulfonyl-3-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO4S/c1-19(16,17)14-8(15)5-2-3-6(10)7(4-5)18-9(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLSICKMPFBDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Bromo-3-trifluoromethoxybenzoyl)-methanesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-Bromo-3-trifluoromethoxybenzoyl)-methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-Bromo-3-trifluoromethoxybenzoyl)-methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-Bromo-3-trifluoromethoxybenzoyl)-methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-Bromo-3-trifluoromethoxybenzoyl)-methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-Bromo-3-trifluoromethoxybenzoyl)-methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.